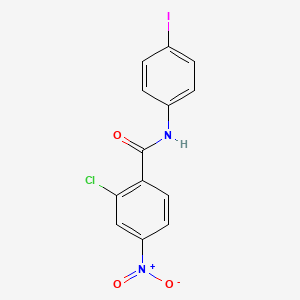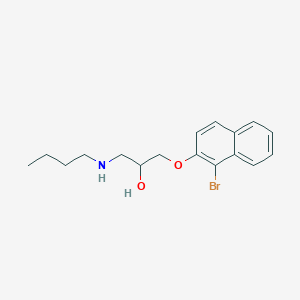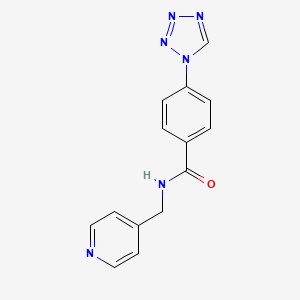
2-chloro-N-(4-iodophenyl)-4-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-(4-iodophenyl)-4-nitrobenzamide is an organic compound with the molecular formula C13H8ClIN2O3 It is a derivative of benzamide, featuring a chloro group at the 2-position, an iodo group at the 4-position of the phenyl ring, and a nitro group at the 4-position of the benzamide ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(4-iodophenyl)-4-nitrobenzamide typically involves a multi-step process:
Nitration: The starting material, 2-chlorobenzamide, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 4-position.
Iodination: The nitrated product is then subjected to iodination using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, to introduce the iodo group at the 4-position of the phenyl ring.
Amidation: The final step involves the reaction of the iodinated nitro compound with an amine, such as aniline, under acidic or basic conditions to form the desired benzamide derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-chloro-N-(4-iodophenyl)-4-nitrobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and iodo groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the amide group, to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in ethanol or methanol.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Substitution: Formation of new benzamide derivatives with different substituents.
Reduction: Formation of 2-chloro-N-(4-iodophenyl)-4-aminobenzamide.
Oxidation: Formation of 2-chloro-N-(4-iodophenyl)-4-nitrobenzoic acid.
Aplicaciones Científicas De Investigación
2-chloro-N-(4-iodophenyl)-4-nitrobenzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly as inhibitors of specific enzymes or receptors.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and other electronic materials.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids, which can provide insights into its potential therapeutic effects.
Mecanismo De Acción
The mechanism of action of 2-chloro-N-(4-iodophenyl)-4-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the chloro and iodo groups can form halogen bonds with target molecules. These interactions can modulate the activity of the target, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
2-chloro-N-(4-iodophenyl)benzamide: Lacks the nitro group, which may result in different electronic properties and reactivity.
2-chloro-N-(4-iodophenyl)-4-aminobenzamide: The amino group instead of the nitro group can lead to different biological activities and chemical reactivity.
2-chloro-N-(4-iodophenyl)-4-methylbenzamide: The methyl group instead of the nitro group can affect the compound’s hydrophobicity and interaction with biological targets.
Uniqueness
2-chloro-N-(4-iodophenyl)-4-nitrobenzamide is unique due to the presence of both electron-withdrawing (nitro) and electron-donating (chloro and iodo) groups, which can influence its reactivity and interaction with various targets. This combination of functional groups makes it a versatile compound for diverse applications in research and industry.
Propiedades
IUPAC Name |
2-chloro-N-(4-iodophenyl)-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClIN2O3/c14-12-7-10(17(19)20)5-6-11(12)13(18)16-9-3-1-8(15)2-4-9/h1-7H,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIWSZIUVPCZCDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClIN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-chloro-5-{[7-(2-methoxyethyl)-2,7-diazaspiro[4.5]dec-2-yl]methyl}-N,N-dimethyl-1,3-thiazol-2-amine](/img/structure/B6126558.png)
![2-[1-Benzyl-4-[(1-ethylbenzimidazol-2-yl)methyl]piperazin-2-yl]ethanol](/img/structure/B6126560.png)

![2-ethoxyethyl 4-[(2,6-dimethoxybenzoyl)amino]benzoate](/img/structure/B6126571.png)
![ethyl 4-{[5-(2-chlorophenyl)-2-furoyl]amino}benzoate](/img/structure/B6126575.png)

![N-cyclopropyl-5-{1-[3-(2-furyl)propanoyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B6126589.png)
![2-[(5-CYANO-6-OXO-4-PHENYL-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-(5-METHYL-3-ISOXAZOLYL)ACETAMIDE](/img/structure/B6126595.png)
![N-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)methyl]-2-(2,3,6-trimethylphenoxy)acetamide](/img/structure/B6126610.png)
![METHYL 2-{4-[7-(4-METHOXYPHENYL)-1,3-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURIN-8-YL]PHENYL}ACETATE](/img/structure/B6126617.png)
![2-methoxy-5-({3-[1-(2-pyrimidinyl)-4-piperidinyl]-1-pyrrolidinyl}methyl)pyrimidine](/img/structure/B6126641.png)
![2-{4-[2-(2-chlorophenoxy)ethyl]-1-piperazinyl}ethanol](/img/structure/B6126643.png)
![4-[4-(4-phenylbutanoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine](/img/structure/B6126659.png)
![Piperazine-1,4-diylbis[(2,2-dichloro-1-methylcyclopropyl)methanone]](/img/structure/B6126667.png)
